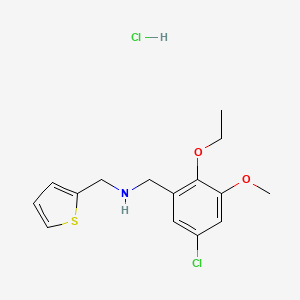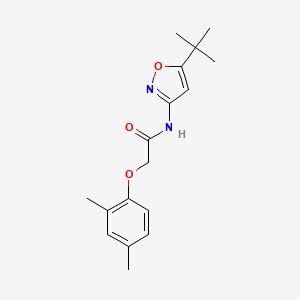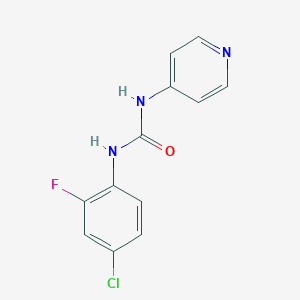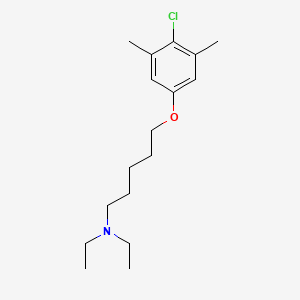![molecular formula C18H21NO2 B4735785 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4735785.png)
4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
描述
4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, also known as PTAD, is a heterocyclic compound that has been widely used in scientific research. PTAD is a versatile reagent that can be used in a variety of chemical reactions.
作用机制
The mechanism of action of 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is not well understood. However, it is believed to act as a radical initiator in some reactions. 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to undergo a reversible one-electron reduction, which generates a radical anion that can initiate various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione. However, it has been shown to exhibit cytotoxic activity against cancer cells. 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has also been shown to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is its versatility. It can be used in a wide range of chemical reactions and has been shown to be a useful reagent in organic synthesis. Another advantage of 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is its relative ease of synthesis. However, there are some limitations to its use. 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione can be unstable in the presence of water and air, and it can also be toxic and carcinogenic.
未来方向
There are several future directions for the use of 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione in scientific research. One potential area of research is the development of new synthetic methods using 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione as a reagent. Another area of research is the use of 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione in the development of new materials, such as organic electronics and sensors. Additionally, 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione could be used in the development of new drugs and therapies for the treatment of cancer and other diseases.
In conclusion, 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a versatile reagent that has been widely used in scientific research. Its simple synthesis method, versatility, and potential for use in a variety of applications make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and potential for use in the development of new materials and therapies.
科学研究应用
4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been used in a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has also been used in the synthesis of natural products and pharmaceuticals. In addition, 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been used in the development of new materials, such as conducting polymers and liquid crystals.
属性
IUPAC Name |
4-(4-propylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-3-11-4-8-14(9-5-11)19-17(20)15-12-6-7-13(10-12)16(15)18(19)21/h4-5,8-9,12-13,15-16H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJPGYLYSYRLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4735706.png)


![2-(4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4735735.png)
![1'-ethyl-5'-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B4735747.png)
![5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4735755.png)
![ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate](/img/structure/B4735762.png)

![N-[4-(2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B4735787.png)

![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4735799.png)
![N-(4-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4735803.png)